Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate
Overview
Description
Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the phthalazinone core and the ethyl acetate moiety contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate typically involves the condensation of a phthalic anhydride derivative with an appropriate hydrazine derivative, followed by esterification. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Moderate to high temperatures (50-100°C) to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced forms such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Ethyl Acetate Derivatives: Compounds with similar ester moieties but different core structures.
Uniqueness
Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is unique due to the combination of the phthalazinone core and the ethyl acetate moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate, with the CAS number 296876-23-8, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 308.33 g/mol
- Structure : The compound features a phthalazine ring system with an ethyl acetate moiety, which is crucial for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that phthalazine derivatives exhibit significant antimicrobial properties against a range of bacterial strains. For instance, compounds similar to this compound have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Antitumor Activity : Research indicates that phthalazine derivatives may possess antitumor properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anticonvulsant Activity : this compound has been evaluated for its anticonvulsant effects in animal models. It exhibits potential in reducing seizure activity, suggesting a mechanism that may involve modulation of neurotransmitter systems .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or tumor growth, thereby exerting its antimicrobial and antitumor effects .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways related to cell survival and apoptosis, particularly in cancer cells .
- Neurotransmitter Interaction : Its anticonvulsant properties might be attributed to modulation of GABAergic and glutamatergic neurotransmission .
Case Studies
Several case studies highlight the biological activity of this compound:
Antimicrobial Study
A study conducted by Al-Majidi et al. (2015) assessed the antimicrobial efficacy of phthalazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against these pathogens .
Antitumor Activity
In a study by Godhani et al. (2016), various phthalazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that some derivatives significantly reduced cell viability at concentrations ranging from 10 to 50 µM, indicating potential for further development as anticancer agents .
Anticonvulsant Effects
Research by El-Azab et al. (2013) explored the anticonvulsant properties of phthalazine derivatives in a mouse model. The study found that administration of these compounds resulted in a significant reduction in seizure frequency compared to control groups, highlighting their potential therapeutic use in epilepsy management .
Data Summary Table
Properties
IUPAC Name |
ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-16(21)12-20-18(22)15-11-7-6-10-14(15)17(19-20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMMNFZTLRYVJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351318 | |
Record name | ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296876-23-8 | |
Record name | ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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